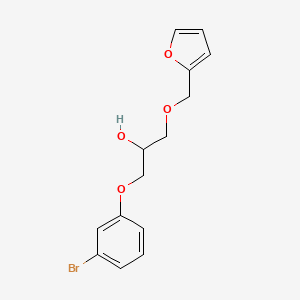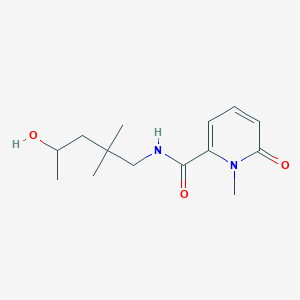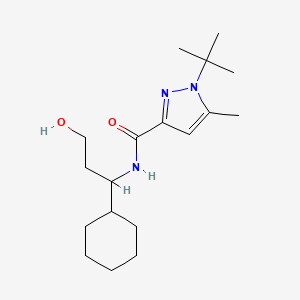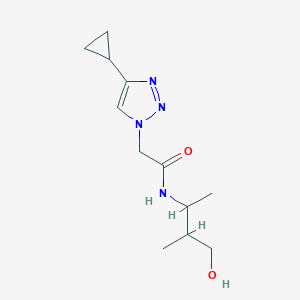![molecular formula C19H23N3O2 B6636909 N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)
N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention for its potential application in cancer therapy. This compound has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in cancer stem cell self-renewal and tumorigenesis.
Wirkmechanismus
N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide inhibits the activity of BMI-1 by binding to a specific site on the protein. BMI-1 is a member of the polycomb group (PcG) of proteins, which play a critical role in the regulation of gene expression. BMI-1 is involved in the maintenance of stem cell self-renewal and is overexpressed in many types of cancer. Inhibition of BMI-1 activity using this compound has been shown to reduce the self-renewal capacity of cancer stem cells and inhibit tumor growth in preclinical models.
Biochemical and Physiological Effects:
This compound has been shown to have a specific effect on the activity of BMI-1, with no significant effects on other PcG proteins. Inhibition of BMI-1 activity using this compound has been shown to reduce the self-renewal capacity of cancer stem cells and inhibit tumor growth in preclinical models. This compound has also been shown to have no significant effects on normal stem cells or other normal tissues, suggesting a potential therapeutic window for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide is its specific activity against BMI-1, which allows for targeted inhibition of cancer stem cells without affecting normal stem cells or other normal tissues. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. One limitation of this compound is its limited solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide. One area of interest is the development of combination therapies using this compound and other cancer drugs to enhance the efficacy of cancer therapy. Another area of interest is the identification of biomarkers that can predict response to this compound treatment, which could help to identify patients who are most likely to benefit from this therapy. Further preclinical and clinical studies will be needed to fully evaluate the potential of this compound as a cancer therapy.
Synthesemethoden
N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide can be synthesized using a multi-step process involving the reaction of 4-methyl-2-phenylpyrimidine-5-carboxylic acid with cyclohexylmethylamine and formaldehyde. The resulting compound is then subjected to several purification steps to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide has been shown to have potential applications in cancer therapy, particularly in the treatment of cancer stem cells. Cancer stem cells are a subpopulation of cells within a tumor that are thought to be responsible for tumor initiation, progression, and recurrence. BMI-1 has been identified as a critical regulator of cancer stem cell self-renewal and is overexpressed in many types of cancer. Inhibition of BMI-1 activity using this compound has been shown to reduce the self-renewal capacity of cancer stem cells and inhibit tumor growth in preclinical models.
Eigenschaften
IUPAC Name |
N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-17(11-20-18(21-13)15-5-3-2-4-6-15)19(24)22-16-9-7-14(12-23)8-10-16/h2-6,11,14,16,23H,7-10,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLKGWUFFGCHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2CCC(CC2)CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)
![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)

![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
![2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)

![1-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl-propan-2-ylamino]propan-2-ol](/img/structure/B6636929.png)

![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R)-4-hydroxybutan-2-yl]pyridine-3-carboxamide](/img/structure/B6636941.png)